molecular formula C5H3NO3S2 B8786956 thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 59337-79-0

thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8786956
M. Wt: 189.2 g/mol
InChI Key: RCGMVCCNAAVDBT-UHFFFAOYSA-N
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Patent
US04028373

Procedure details

31.6 g (0.143 mole) of methyl 4-sulfamoylthiophene-3-carboxylate (IX; R1 =H; R=CH3) is refluxed for 20 hours in 150 ml of 1N methanolic sodium methylate solution. The methanol is evaporated, the residue taken up in water, and the aqueous phase extracted with methylene chloride and acidified with concentrated hydrochloric acid; the product precipitates as crystals. It may be recrystallized from water or ethanol.
Quantity
31.6 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[C:6]([C:10]([O:12]C)=O)=[CH:7][S:8][CH:9]=1)(=[O:4])(=[O:3])[NH2:2]>C[O-].[Na+]>[O:12]=[C:10]1[C:6]2=[CH:7][S:8][CH:9]=[C:5]2[S:1](=[O:4])(=[O:3])[NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
S(N)(=O)(=O)C=1C(=CSC1)C(=O)OC
Name
sodium methylate
Quantity
150 mL
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the product precipitates as crystals
CUSTOM
Type
CUSTOM
Details
It may be recrystallized from water or ethanol

Outcomes

Product
Name
Type
Smiles
O=C1NS(C=2C1=CSC2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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